3-(3-Aminopropanoyl)-1-(((5-(4-chloro-3-(trifluoromethyl)phenyl)furan-2-yl)methylene)amino)imidazolidine-2,4-dione
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Overview
Description
3-(3-Aminopropanoyl)-1-(((5-(4-chloro-3-(trifluoromethyl)phenyl)furan-2-yl)methylene)amino)imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an imidazolidine-2,4-dione core, a furan ring, and a trifluoromethyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropanoyl)-1-(((5-(4-chloro-3-(trifluoromethyl)phenyl)furan-2-yl)methylene)amino)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved through the reaction of glycine derivatives with urea under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Assembly: The final compound is assembled through a series of coupling reactions, typically using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropanoyl)-1-(((5-(4-chloro-3-(trifluoromethyl)phenyl)furan-2-yl)methylene)amino)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-Aminopropanoyl)-1-(((5-(4-chloro-3-(trifluoromethyl)phenyl)furan-2-yl)methylene)amino)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Aminopropanoyl)-1-(((5-(4-chloro-3-(trifluoromethyl)phenyl)furan-2-yl)methylene)amino)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(3-Aminopropanoyl)-1-(((5-(4-chlorophenyl)furan-2-yl)methylene)amino)imidazolidine-2,4-dione: Lacks the trifluoromethyl group.
3-(3-Aminopropanoyl)-1-(((5-(4-chloro-3-methylphenyl)furan-2-yl)methylene)amino)imidazolidine-2,4-dione: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(3-Aminopropanoyl)-1-(((5-(4-chloro-3-(trifluoromethyl)phenyl)furan-2-yl)methylene)amino)imidazolidine-2,4-dione imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.
Properties
Molecular Formula |
C18H14ClF3N4O4 |
---|---|
Molecular Weight |
442.8 g/mol |
IUPAC Name |
3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H14ClF3N4O4/c19-13-3-1-10(7-12(13)18(20,21)22)14-4-2-11(30-14)8-24-25-9-16(28)26(17(25)29)15(27)5-6-23/h1-4,7-8H,5-6,9,23H2/b24-8+ |
InChI Key |
PLZZXTMRLHRCPD-KTZMUZOWSA-N |
Isomeric SMILES |
C1C(=O)N(C(=O)N1/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)C(=O)CCN |
Canonical SMILES |
C1C(=O)N(C(=O)N1N=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)C(=O)CCN |
Origin of Product |
United States |
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